3,3',5,5'-Tetramethylbiphenyl
Overview
Description
3,3',5,5'-Tetramethylbiphenyl is a compound that has been synthesized and studied in various contexts. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond, and it has four methyl groups attached to the carbon atoms in the ortho positions relative to the biphenyl linkage. This compound serves as a building block for more complex molecules and materials, including ligands for metal-organic frameworks and electroluminescent materials .
Synthesis Analysis
The synthesis of derivatives of 3,3',5,5'-Tetramethylbiphenyl has been reported using different methods. For instance, a bis-cyclometalating ligand related to 3,3',5,5'-Tetramethylbiphenyl was prepared from a dibrominated precursor in a one-pot synthesis involving lithium-halogen exchange, transmetalation, and reductive-elimination reactions . Another approach for synthesizing tetra-substituted biphenyl derivatives involved homocoupling mediated by zero-valent nickel complexes or heterocoupling catalyzed by palladium complexes . These methods demonstrate the versatility and reactivity of the biphenyl core when substituted with various functional groups.
Molecular Structure Analysis
The molecular structure of 3,3',5,5'-Tetramethylbiphenyl derivatives has been determined using X-ray crystallography. For example, the solid-state structure of a palladium dimer complex derived from a related ligand was elucidated, revealing insights into the coordination environment and geometry around the metal centers . In another study, the crystal structure of a non-symmetric tetramer was analyzed, providing information on the static and dynamic properties of the compound . These structural analyses are crucial for understanding the properties and potential applications of these materials.
Chemical Reactions Analysis
The reactivity of 3,3',5,5'-Tetramethylbiphenyl derivatives has been explored in the context of forming bimetallic and mixed-valence complexes. For instance, oxidative addition reactions have been used to produce bis-platinum(IV) complexes, which further react with silver compounds to form new species . These reactions highlight the potential of tetramethylbiphenyl derivatives to participate in complex chemical transformations, leading to a variety of functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3',5,5'-Tetramethylbiphenyl derivatives are influenced by their molecular structure. For example, the introduction of substituents can affect the electronic states, photoluminescence, and carrier transport properties of the materials . The nonplanar molecular structures of some derivatives reduce intermolecular interactions and increase photoluminescence efficiency in the solid state . Additionally, the crystal structures of these compounds often reveal interesting packing motifs and conformations, which can have implications for their properties and applications .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Biphenyl Derivatives : 3,3',5,5'-tetramethylenebiphenyl tetraanion can be used to synthesize tetrasubstituted biphenyl derivatives, providing a route to symmetrical polysubstituted biphenyls (Wilhelm, Clark, & Schleyer, 1982).
- Creation of Liquid Crystalline Epoxy Resin : A method was developed for synthesizing a liquid crystalline epoxy resin containing 3,3',5,5'-tetramethylbiphenyl. This process involved direct esterification and reaction with epichlorohydrin (Liu et al., 2011).
Chemical Properties and Reactions
- Role in Metalacyclic Complexes : 3,3',5,5'-Tetramethylbiphenyl is used in creating alkylidene and metalacyclic complexes of tungsten, functioning as a catalyst in ring-closing metathesis reactions (Tsang et al., 2003)2. Use in Organosoluble Polymers : This compound plays a role in the creation of organosoluble and optically transparent fluorine-containing polyimides, showing properties like high thermal stability and good mechanical properties (Yang, Hsiao, & Chen, 2002).
Advanced Materials Development
- Creation of Metal-Organic Frameworks : 3,3',5,5'-Tetramethylbiphenyl derivatives have been used in constructing lanthanide metal-organic frameworks, which are significant for luminescence ratiometric thermometers, demonstrating potential for temperature measurement in microelectronics (Liu et al., 2021).
- Development of Cyclometalated Diruthenium Complexes : This compound is integral in preparing diruthenium complexes bridged by 3,3',5,5'-tetra(pyrid-2-yl)biphenyl, influencing electronic properties and intervalence charge transfer, relevant in the field of materials science (Yang, Shao, & Zhong, 2015).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 12. The hazard statements include H302 - Harmful if swallowed and H410 - Very toxic to aquatic life with long-lasting effects2. Precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P273 - Avoid release to the environment, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P391 - Collect spillage, and P501 - Dispose of contents/container to an approved waste disposal plant2.
Future Directions
The future directions of 3,3’,5,5’-Tetramethylbiphenyl are not explicitly mentioned in the search results. However, given its use as a precursor in the synthesis of other compounds, it may continue to find utility in various chemical reactions and processes.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZYGFLOKOQMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334281 | |
Record name | 3,3',5,5'-Tetramethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetramethylbiphenyl | |
CAS RN |
25570-02-9 | |
Record name | 3,3′,5,5′-Tetramethyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25570-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',5,5'-Tetramethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25570-02-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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